trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate
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Description
Trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C19H14ClN4Na3O12S3 and its molecular weight is 691 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate, commonly known as Reactive Yellow 13 (C.I. 18990), is a synthetic azo dye with various industrial applications, particularly in textiles and food products. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.
- Chemical Formula : C19H18ClN4NaO12S3
- Molecular Weight : 648.99 g/mol
- CAS Number : 12769-09-4
Property | Value |
---|---|
Molecular Formula | C19H18ClN4NaO12S3 |
Molecular Weight | 648.99 g/mol |
CAS Number | 12769-09-4 |
Solubility | Soluble in water |
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have shown that it can effectively reduce microbial populations in food products, particularly against pathogens such as Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli.
Case Study: Efficacy Against Pathogens
In a study assessing the efficacy of various antimicrobial treatments on chicken legs, trisodium phosphate (TSP), which shares structural similarities with Reactive Yellow 13, was evaluated. The results indicated significant reductions in bacterial counts:
Treatment Type | Log Reduction (Gram-positive) | Log Reduction (Gram-negative) |
---|---|---|
TSP | 0.87 | 1.28 |
Acidified Sodium Chlorite (ASC) | 0.86 | 2.03 |
Citric Acid | 0.82 | 1.23 |
The study concluded that TSP was the second most effective compound for both bacterial groups, highlighting its potential utility in food safety applications .
Toxicological Profile
The toxicological assessment of this compound indicates low acute toxicity levels. The median lethal dose (LD50) is reported to be greater than 2000 mg/kg, suggesting minimal risk at typical exposure levels .
However, concerns regarding potential carcinogenic effects due to the release of amines from azo dyes have been documented, necessitating further research into long-term exposure effects .
The antimicrobial mechanism of action involves disruption of bacterial cell membranes, leading to leakage of cellular contents and subsequent cell death. This property is particularly valuable in food preservation and safety .
Properties
IUPAC Name |
trisodium;2-chloro-5-[[3-methyl-5-oxo-1-[4-(2-sulfonatooxyethylsulfonyl)phenyl]-4H-pyrazol-4-yl]diazenyl]-4-sulfonatobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O12S3.3Na/c1-10-17(22-21-15-8-13(19(26)27)14(20)9-16(15)38(30,31)32)18(25)24(23-10)11-2-4-12(5-3-11)37(28,29)7-6-36-39(33,34)35;;;/h2-5,8-9,17H,6-7H2,1H3,(H,26,27)(H,30,31,32)(H,33,34,35);;;/q;3*+1/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWFJQBGRJXMOM-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C(=C2)C(=O)[O-])Cl)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN4Na3O12S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12769-09-4 |
Source
|
Record name | Reactive Yellow 13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012769094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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